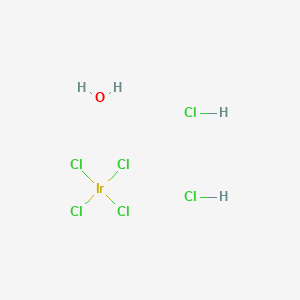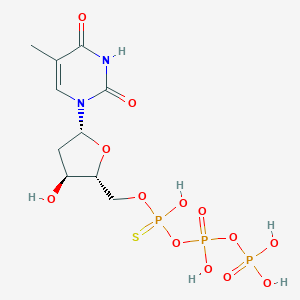
Tetrachloroiridium;hydrate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated compounds, as described in the first paper, involves the dihydroxylation and diimide reduction of dimethoxychlorin to produce stable mixed-functionality bacteriochlorins . The second paper outlines a convenient method to synthesize anhydrous thorium tetrachloride complexes from commercially available reagents under mild conditions . These methods highlight the importance of controlled reactions and the use of specific reagents to achieve the desired chlorinated products.
Molecular Structure Analysis
The first paper provides the first X-ray structural characterization of meso-tetraarylporphyrin-derived beta-tetraolbacteriochlorins, assigning the relative stereochemistry of their isomers . This level of structural analysis is crucial for understanding the molecular geometry and electronic configuration of chlorinated compounds, which can be inferred to be similarly important for the analysis of "Tetrachloroiridium;hydrate;dihydrochloride".
Chemical Reactions Analysis
Chemical reactions involving chlorinated compounds, as mentioned in the first paper, include acid-induced dehydration/demethoxylation of bacteriochlorins to yield chlorins . These reactions demonstrate the reactivity of chlorinated compounds and their potential to undergo transformation under acidic conditions, which could be applicable when considering the reactivity of "Tetrachloroiridium;hydrate;dihydrochloride".
Physical and Chemical Properties Analysis
The photophysical properties of the chlorinated compounds, such as UV-vis absorption and fluorescence emission, are contrasted in the first paper, highlighting the electronic effects of diol substitution and conformational modulation . The second paper does not provide specific physical or chemical properties but indicates that the synthesized thorium tetrachloride complexes are excellent precursors for further chemical synthesis . These insights into the properties of chlorinated compounds can be used to infer the potential properties of "Tetrachloroiridium;hydrate;dihydrochloride".
Aplicaciones Científicas De Investigación
Gas Hydrate Research and Environmental Applications Tetrachloroiridium hydrate dihydrochloride is closely related to the study of gas hydrates, especially tetrahydrofuran (THF) hydrates. These hydrates are used as analogues for natural gas hydrates in experimental research, providing insights into the mechanical properties of natural gas hydrates. This is crucial for understanding the role of gas hydrates in environmental science, particularly in carbon capture and storage technologies (Vlasic, Servio, & Rey, 2019).
Energy Storage and Thermal Energy Applications Research has explored the use of hydrate-based systems, like those involving THF, for thermal energy storage (TES). These studies focus on the thermodynamic properties and energy densities of such systems, highlighting their potential for efficient and cost-effective energy storage solutions (Kiyabu, Lowe, Ahmed, & Siegel, 2018).
Chemical and Material Sciences The study of tetrachloroiridium hydrate dihydrochloride relates to the synthesis and analysis of various compounds in chemical research. This includes investigating the properties of different hydrates and their potential applications in material science, such as in the development of new materials for industrial processes (Hassan, Hussein, & Ouda, 2016).
Spectroscopy and Molecular Imaging The compound's relevance extends to spectroscopy and imaging studies, particularly in observing the formation and dissociation of hydrates. Such research is crucial for understanding molecular-level interactions and behaviors, contributing to advancements in spectroscopy techniques (Schwenk, Katzir, & Mizaikoff, 2017).
Environmental Monitoring and Analysis Investigations into tetrachloroiridium hydrate dihydrochloride have implications for environmental monitoring. Studies on hydrates and their properties aid in understanding environmental phenomena, such as the behavior of natural gas hydrates in various ecosystems (Tulk, Ripmeester, & Klug, 2000).
Propiedades
IUPAC Name |
tetrachloroiridium;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQBPXDKJKDME-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl.Cl.Cl[Ir](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4IrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583434 |
Source


|
| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachloroiridium;hydrate;dihydrochloride | |
CAS RN |
110802-84-1 |
Source


|
| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)








![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)